7-Methylimidazo[1,2-a]pyridine-8-carbonitrile
Description
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-2-4-12-5-3-11-9(12)8(7)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYYUVRNVVYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed Cyanation of 7-Chloroimidazo[1,2-a]pyridine
One direct synthetic route to 7-substituted imidazo[1,2-a]pyridine-8-carbonitriles involves the cyanation of 7-chloroimidazo[1,2-a]pyridine derivatives using zinc cyanide under nickel catalysis.
- Reaction conditions: Nickel(II) chloride hexahydrate, 1,1'-bis(diphenylphosphino)ferrocene as ligand, zinc powder, and DMAP in acetonitrile solvent at 80°C for 4 hours under inert atmosphere in a sealed tube.
- Yield: Approximately 70% isolated yield of the this compound product.
- Reference: Zhang et al., Organic Letters, 2017.
This method is notable for its regioselectivity and relatively mild conditions, enabling the introduction of the cyano group at the 8-position while retaining the methyl group at position 7.
Multicomponent One-Pot Synthesis Using 2-Aminopyridine, Aldehydes, and Isonitriles
A versatile approach involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile in a one-pot multicomponent reaction (MCR) to form the imidazo[1,2-a]pyridine core with various substitutions.
- Typical conditions: Reaction in water or methanol solvent, sometimes in sealed stainless steel autoclaves at 75°C for 2 hours.
- Catalysts: Ammonium chloride has been used to improve yields.
- Yields: Generally high, up to 88% isolated yields reported.
- Advantages: Environmentally benign, operationally simple, and scalable.
- Reference: Yang et al., Arkivoc, 2018.
Although this method is more general for imidazo[1,2-a]pyridines, it can be adapted to introduce methyl and cyano substituents by selecting appropriate aldehydes and isonitriles.
Microwave-Assisted Regioselective Functionalization
Microwave irradiation has been employed to achieve regioselective bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines, facilitating the installation of substituents such as methyl and cyano groups.
- Procedure: Condensation of 2-amino-3-chloro-4-iodopyridine or related precursors with α-halogenoketones, followed by microwave-assisted cross-coupling.
- Yields: 71–100% for various derivatives.
- Reference: Emilie Marie et al., MDPI Molecules, 2012.
This method allows precise control over substitution patterns, important for synthesizing 7-methyl derivatives with cyano groups at position 8.
Hybridization and Bioisosterism-Driven Synthesis
In drug discovery contexts, 7-arylimidazo[1,2-a]pyridine-8-carbonitrile derivatives bearing additional moieties such as indolyl groups have been synthesized via multi-step routes involving:
- Acylation of indole derivatives.
- One-pot coupling reactions assembling 2-amino-4,6-diarylnicotinonitrile intermediates.
- Cyclization and nucleophilic substitution steps to introduce the cyano group at position 8.
- Yields: Satisfactory yields for intermediates and final products.
- Reference: Study by Nature Scientific Reports, 2017.
Though more complex, this approach demonstrates the synthetic flexibility for preparing functionalized this compound analogs.
Comparative Data Table of Preparation Methods
Research Findings and Notes on Preparation
- The nickel-catalyzed cyanation method is robust for synthesizing 7-substituted imidazo[1,2-a]pyridine-8-carbonitriles with good yields and selectivity, making it a preferred method for this compound class.
- Multicomponent reactions offer a green chemistry approach, reducing steps and waste, and are adaptable for various substituents including methyl and cyano groups.
- Microwave-assisted methods enhance reaction rates and yields, particularly useful for halogenated precursors enabling subsequent functionalization.
- Complex multi-step syntheses allow for the introduction of additional pharmacophores, expanding the utility of this compound derivatives in drug design.
- Environmental considerations favor aqueous or solvent-minimized protocols, with ammonium chloride as a mild catalyst improving yields in water.
- Reaction scale-up has been demonstrated in some methods without loss of yield or efficiency, indicating practical applicability.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 7-methylimidazo[1,2-a]pyridine-8-carbonitrile, exhibit notable antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of multidrug-resistant strains of bacteria and fungi. For instance, certain analogues have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis, indicating their potential as anti-TB agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Various studies have reported that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). A specific study highlighted that certain derivatives showed non-toxicity while effectively reducing cell viability, suggesting a favorable therapeutic index .
Neuropharmacological Applications
Imidazo[1,2-a]pyridine derivatives are being explored for their neuropharmacological effects. They have been identified as potential acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's . The inhibition of this enzyme can enhance cholinergic transmission, thereby improving cognitive functions.
Pesticide Development
The unique structural properties of this compound make it a candidate for developing novel pesticides. Its ability to interact with biological targets in pests suggests that it could be engineered to disrupt essential biological processes in harmful insects while being safe for non-target species .
Synthesis of Advanced Materials
In material science, compounds like this compound are being studied for their potential use in synthesizing advanced materials with specific electronic and optical properties. The incorporation of imidazo[1,2-a]pyridine moieties into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Abrahams et al. (2023) | Antimicrobial Activity | Identified potent inhibitors against Mtb with MIC values between 0.03 to 5 μM |
| Moraski et al. (2023) | Anticancer Properties | Reported non-toxic effects on MCF-7 and PC-3 cell lines; induced apoptosis |
| Recent Review (2023) | Neuropharmacology | Highlighted potential as acetylcholinesterase inhibitors for Alzheimer's treatment |
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Hydrochloride salt: CAS 2108781-00-3.
Key Observations:
Antitubulin Activity :
- The 5-indolyl-7-aryl derivatives (e.g., 5k) exhibit superior antiproliferative activity (IC50 = 1.2–18 nM) compared to simpler analogues due to enhanced interactions with the colchicine-binding site. The indolyl and aryl groups optimize steric and electronic effects, improving tubulin binding .
- Compound 4f, with a 4-methoxyphenyl group, shows moderate activity (IC50 ~100 nM), highlighting the sensitivity of the 5-position to electron-donating substituents .
Substituent Effects on Physicochemical Properties :
- Halogenation : Bromo derivatives (e.g., 8-bromo-7-methylimidazo[1,2-a]pyridine) serve as intermediates for Suzuki couplings, enabling further functionalization .
- Fluorine Incorporation : The 2-(4-fluorophenyl) analogue (CAS: 2197061-78-0) exhibits increased metabolic stability and lipophilicity (clogP = 2.8) compared to the parent compound, enhancing bioavailability .
Crystallographic and Spectroscopic Data: Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate (CAS: N/A) crystallizes in a monoclinic system (space group P2₁/c), with bond lengths and angles consistent with imidazo[1,2-a]pyridine derivatives. Nitro groups induce planar conformations, facilitating π-π stacking in biological targets .
Structure-Activity Relationship (SAR) Trends
Position 7 :
- Methyl or ethyl groups at C7 enhance metabolic stability without steric hindrance. Bulkier substituents (e.g., aryl) reduce activity due to clashes in the colchicine-binding pocket .
Position 8: The cyano group is critical for hydrogen bonding with tubulin’s Thr179 residue. Replacement with esters (e.g., ethyl carboxylate) reduces potency by ~10-fold .
Position 5 :
- Indolyl substituents (e.g., 5k) improve potency by forming hydrophobic interactions with tubulin’s β-subunit. Substituents on the indole (e.g., bromo) further modulate activity .
Biological Activity
7-Methylimidazo[1,2-a]pyridine-8-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused ring structure that imparts unique chemical properties. The presence of the carbonitrile group enhances its reactivity and biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, particularly multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
- Antitumor Properties : Research indicates potential anticancer effects through inhibition of specific kinases involved in tumor growth .
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, impacting metabolic pathways crucial for bacterial survival and proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound can bind to the active sites of enzymes, inhibiting their function. This mechanism is particularly relevant in its action against TB, where it disrupts essential bacterial processes .
- Kinase Inhibition : It has demonstrated selectivity for certain kinases (e.g., PI3K/mTOR), which are critical in cancer cell signaling pathways .
1. Antituberculosis Activity
A study highlighted the in vitro activity of this compound against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged significantly depending on the strain:
- MDR-TB : MIC 90 values were reported between 0.07–2.2 μM.
- XDR-TB : More potent activity with MIC values as low as 0.07–0.14 μM .
2. Anticancer Potential
In cellular assays, the compound exhibited growth inhibition in HCT-116 cancer cells with an IC50 value around 10 nM, indicating strong potential for further development as an anticancer agent .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | MIC/MIC90 Values |
|---|---|---|
| This compound | Antituberculosis, Antitumor | MDR-TB: 0.07–2.2 μM |
| Imidazo[1,2-a]pyridine | Broad-spectrum antimicrobial | Varies by derivative |
| Pyrido[1,2-a]pyrimidine | Anticancer | Varies by derivative |
Q & A
Q. What are the common synthetic routes for 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile and its derivatives?
The synthesis typically involves cyclocondensation of 2-aminopyridine precursors with α-haloketones or chloroacetaldehyde under reflux conditions. For example, microwave-assisted organic synthesis (MAOS) using iodine in diglyme at 140°C significantly improves reaction efficiency, achieving yields above 60% with reduced side products. This method leverages dielectric heating for rapid temperature rise and enhanced purity .
Q. What spectroscopic and analytical techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?
Key methods include:
- ¹H/¹³C NMR : To confirm regioselectivity and substitution patterns.
- X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., C–H⋯π, π-π stacking).
- HRMS and FTIR : Validate molecular weight and functional groups (e.g., cyano stretches at ~2220 cm⁻¹). For example, X-ray studies of 5-(4-methoxyphenyl)-7-phenyl derivatives revealed intermolecular interactions critical for stability .
Q. How are preliminary biological activities of these compounds evaluated?
In vitro cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., HT-29, MDA-MB-231). IC₅₀ values are calculated to rank potency, with active derivatives (e.g., 5-indolyl-substituted analogs) showing sub-micromolar activity via tubulin polymerization inhibition .
Advanced Research Questions
Q. What role do non-covalent interactions play in modulating biological activity?
Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) are analyzed using Hirshfeld surfaces and Atoms-in-Molecules (AIM) theory . For instance, C–H⋯N interactions in this compound derivatives enhance binding to β-amyloid plaques or tubulin’s colchicine site, as demonstrated by reduced electron density (∇²ρ > 0) at bond critical points .
Q. How can structure-activity relationships (SAR) guide the optimization of antitubulin agents?
Key strategies include:
- Introducing 5-indolyl and 7-aryl substituents to strengthen hydrophobic interactions with tubulin’s colchicine-binding pocket.
- Using molecular docking (e.g., Autodock Vina) to predict binding poses and affinity. Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced antiproliferative activity by disrupting microtubule dynamics .
Q. What advanced synthetic methodologies improve reaction efficiency and selectivity?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 140°C) and minimizes by-products. Solvent selection (e.g., diglyme) optimizes dielectric heating, while iodine catalysis enhances regioselectivity in cyclization steps .
Q. How do computational methods aid in understanding target binding and photophysical properties?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge-transfer interactions (e.g., for fluorescent chemosensors).
- Non-Covalent Interaction (NCI) plots : Visualize weak interactions in solid-state structures.
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
